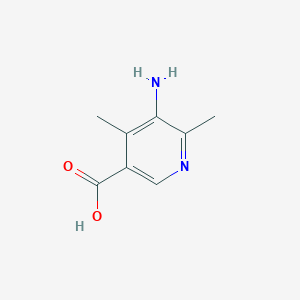

5-Amino-4,6-dimethyl-nicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H10N2O2 |

|---|---|

Molekulargewicht |

166.18 g/mol |

IUPAC-Name |

5-amino-4,6-dimethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,9H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

ILHWJHBFUIKYHV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1C(=O)O)C)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Amino 4,6 Dimethyl Nicotinic Acid and Analogues

Precursor-Based Synthetic Routes to the Core Structure

Precursor-based synthetic routes involve the modification of existing pyridine (B92270) or nicotinic acid frameworks to introduce the desired substituents. These methods are often favored for their predictability and the availability of a wide range of starting materials.

Approaches Utilizing Nicotinic Acid Derivatives as Starting Materials

The synthesis of 5-Amino-4,6-dimethyl-nicotinic acid can be envisioned to start from a pre-existing nicotinic acid derivative, followed by the sequential introduction of the amino and methyl groups. One plausible approach involves the amination of a suitably substituted nicotinic acid. For instance, 5-bromonicotinic acid can be converted to 5-aminonicotinic acid through a reaction with aqueous ammonia (B1221849) in the presence of a copper catalyst at elevated temperatures and pressures. guidechem.com The subsequent introduction of two methyl groups would require regioselective C-H activation and methylation, a challenging but feasible transformation.

Alternatively, one could start with a nicotinic acid that already contains one or both of the methyl groups. For example, a hypothetical 4,6-dimethylnicotinic acid could be subjected to nitration at the 5-position, followed by reduction of the nitro group to an amino group. The synthesis of various substituted 5-nitronicotinamides has been reported, which can be hydrolyzed to the corresponding 5-nitronicotinic acids. researchgate.net

The general strategy of using nicotinic acid derivatives as precursors is well-established for a variety of aminonicotinic acids. Procedures for the preparation of 2-, 4-, 5-, and 6-aminonicotinic acid tert-butyl esters from the corresponding chloroor bromonicotinic acids have been developed, highlighting the versatility of this approach. researchgate.net These methods often involve an initial esterification to protect the carboxylic acid, followed by nucleophilic substitution or other functional group interconversions, and final deprotection. researchgate.net

Table 1: Examples of Precursor-Based Syntheses of Aminonicotinic Acids

| Starting Material | Reagents | Product | Reference |

| 5-Bromonicotinic acid | 1. SOCl₂, t-BuOH; 2. NaN₃, DMF; 3. H₂, Pd/C | tert-Butyl 5-aminonicotinate | researchgate.net |

| 5-Bromonicotinic acid | aq. NH₃, CuSO₄·5H₂O, 170-180°C | 5-Aminonicotinic acid | guidechem.com |

| 5-Bromonicotinoyl chloride | 1. NH₃; 2. fuming H₂SO₄, H₂O₂ | 5-Nitronicotinamide | researchgate.net |

Derivations from Substituted Pyridines

An alternative to starting with a nicotinic acid derivative is to begin with a pyridine ring that is already substituted with some of the required functional groups. The pyridine ring is a stable aromatic system, and its reactivity towards electrophilic and nucleophilic substitution is well-understood. wikipedia.org

For the synthesis of this compound, a potential starting material could be a lutidine (dimethylpyridine) derivative. For example, 2,4-lutidine could be a viable precursor. The challenge would lie in the regioselective introduction of the amino and carboxylic acid groups at the 5- and 3-positions, respectively. The directing effects of the existing methyl groups would need to be carefully considered.

The functionalization of pyridine N-oxides offers a powerful strategy for the introduction of substituents at the 2- and 4-positions. organic-chemistry.org While not directly applicable for the 5-amino and 3-carboxy substitution pattern of the target molecule, this methodology is crucial for the synthesis of a wide range of substituted pyridine analogues.

Multi-Component Reaction Strategies for Structural Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. researchgate.net Several MCRs have been developed for the synthesis of polysubstituted pyridines, which could be adapted for the preparation of this compound and its analogues.

A prominent example is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org By carefully selecting the starting components, a wide variety of substitution patterns can be achieved. For the target molecule, a variation of the Hantzsch synthesis could potentially be employed using appropriately substituted starting materials.

More contemporary MCRs for pyridine synthesis often utilize nanocatalysts to improve efficiency and regioselectivity. rsc.org These reactions can involve the condensation of various aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) to yield highly substituted pyridines. rsc.org For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles is achieved through a two-step, one-pot reaction involving the initial formation of a chalcone (B49325) followed by its reaction with malononitrile and ammonium acetate. mdpi.com This highlights a potential strategy where a dicarbonyl compound, a nitrile, and an ammonia source could be condensed to form the desired pyridine core.

A general MCR approach for a 2-aminopyridine (B139424) could involve the reaction of an α,β-unsaturated ketone, malononitrile, and an ammonium source. The specific substitution pattern of the target molecule would necessitate the use of a diketone that incorporates the 4- and 6-methyl groups.

Table 2: Key Features of Multi-Component Reactions for Pyridine Synthesis

| Reaction Type | Key Starting Materials | Typical Products | Reference |

| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia | Dihydropyridines/Pyridines | organic-chemistry.org |

| Nanocatalyzed MCR | Aldehydes, ketones, malononitrile, ammonium acetate | Polysubstituted pyridines | rsc.org |

| Aza-Wittig/Diels-Alder | Aldehydes, α,β-unsaturated acids, enamines | Tri- and tetrasubstituted pyridines | nih.gov |

Regioselective Synthesis Approaches for Functionalization

Regioselective synthesis is crucial for controlling the precise placement of functional groups on the pyridine ring. This is particularly important when multiple reactive sites are present, as is the case in the precursors to this compound.

Directed Lithiation Strategies for C-H Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of pyridine synthesis, a directing group can guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a lithiated intermediate that can then react with an electrophile.

For a precursor to this compound, a strategically placed directing group could be used to introduce one of the substituents. For example, if starting with a 5-aminopyridine derivative, the amino group (or a protected form) could direct lithiation to the 4- and 6-positions, allowing for the introduction of the methyl groups via reaction with an electrophile like methyl iodide. The regioselectivity between the 4- and 6-positions would depend on the steric and electronic environment. Iron-catalyzed [2+2+2] cycloaddition reactions of terminal alkynes and cyanamides have also been shown to produce 4,6-disubstituted 2-aminopyridines with high regioselectivity. nih.gov

The regioselective functionalization of 2-chloropyridines has been explored in the context of natural product synthesis, demonstrating the ability to selectively introduce substituents at the 4- and 5-positions. mdpi.com This highlights the potential for using halogenated pyridines as versatile intermediates for the synthesis of polysubstituted derivatives.

Stereochemical Considerations in Synthesis

For the target molecule, this compound, which is a planar aromatic compound, stereochemical considerations are not a primary concern in the final structure. However, stereochemistry can play a crucial role in the synthesis of its non-aromatic precursors or analogues, such as dihydropyridine or tetrahydropyridine (B1245486) derivatives.

For instance, in the Hantzsch synthesis of dihydropyridines, if a prochiral aldehyde is used, a new stereocenter is created at the 4-position of the dihydropyridine ring. The stereochemical outcome of this reaction can be influenced by the use of chiral catalysts or auxiliaries.

Furthermore, the stereochemistry of tetrahydropyridines, which can be formed during certain synthetic routes involving pyridine N-oxides, has been a subject of study. acs.org The relative stereochemistry of the substituents on the saturated ring would need to be controlled if a specific stereoisomer of a non-aromatic analogue were desired. For the synthesis of the final aromatic product, any stereocenters in the precursors would be eliminated upon aromatization.

Functional Group Interconversions Leading to the Amino and Carboxylic Acid Moieties

The synthesis of this compound often relies on the strategic manipulation of functional groups on a pre-existing pyridine core. A primary route involves the reduction of a nitro group to an amino group and the oxidation of a methyl group to a carboxylic acid.

A common precursor for this transformation is a nitropyridine derivative. The synthesis can commence from 2,4-dimethyl-5-nitropyridine, where the nitro group is subsequently reduced to an amino group. The reduction of the nitro group is a critical step and can be achieved using various reducing agents. Commonly employed methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid.

The introduction of the carboxylic acid function at the 3-position can be accomplished through the oxidation of a methyl group. However, the presence of two methyl groups at the 4- and 6-positions presents a challenge of regioselectivity. Often, the synthesis starts with a precursor where the carboxyl or a masked carboxyl group is already in place. For instance, a nicotinic acid or ester derivative with the desired 4,6-dimethyl substitution pattern can be nitrated at the 5-position, followed by the reduction of the nitro group.

An alternative approach involves the construction of the pyridine ring itself, incorporating the required functional groups. One such method is the Bohlmann-Rahtz pyridine synthesis, which can be adapted to produce polysubstituted pyridines. This might involve the condensation of an enamine with a dicarbonyl compound, with the starting materials already containing the precursors to the amino and carboxyl groups.

Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into the synthesis of this compound is aimed at reducing the environmental impact of the chemical processes. This involves the use of safer solvents, catalytic methods, and energy-efficient reaction conditions.

Solvent-Free and Water-Mediated Reaction Systems

The use of water as a solvent or conducting reactions in the absence of a solvent are key tenets of green chemistry. For the synthesis of nicotinic acid derivatives, water can be an excellent solvent, particularly for reactions involving polar reagents and intermediates. For instance, the saponification of a nicotinic acid ester to the corresponding carboxylic acid is typically carried out in an aqueous basic solution.

Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, can lead to higher efficiency and reduced waste. While specific examples for this compound are not extensively documented in readily available literature, the general principles of solvent-free synthesis are applicable to many of the reaction steps, such as certain condensation reactions that may be part of the pyridine ring formation.

Catalytic Methodologies (e.g., Organocatalysis, Metal-Free Catalysis)

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies and higher selectivity, thus reducing waste. While metal-catalyzed reactions like catalytic hydrogenation are common, there is a growing interest in organocatalysis and metal-free catalysis to avoid the use of potentially toxic and expensive heavy metals.

For the synthesis of substituted pyridines, organocatalysts can be employed in condensation reactions for ring formation. For instance, proline and its derivatives have been shown to be effective catalysts for various C-C and C-N bond-forming reactions that could be adapted for the synthesis of the pyridine core.

Metal-free reductions of the nitro group are also a significant area of research. Reagents like sodium dithionite (B78146) or transfer hydrogenation using donors like formic acid or cyclohexene (B86901) in the presence of an organocatalyst can be viable alternatives to traditional metal hydrides or catalytic hydrogenation.

Advanced Energy Input Techniques (e.g., Microwave and Ultrasonic Irradiation)

Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of heterocyclic compounds, including pyridines. The rapid heating provided by microwaves can dramatically reduce reaction times from hours to minutes. For instance, the synthesis of nicotinic acid derivatives through multi-component reactions can be significantly expedited under microwave irradiation.

Ultrasonic irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique can be particularly useful for heterogeneous reactions, such as those involving metal catalysts or poorly soluble reactants, by enhancing mass transfer and increasing the reactive surface area. The reduction of a nitro group or the oxidation of a methyl group could potentially be accelerated under ultrasonic conditions.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. This is a systematic process that involves studying the effect of various factors on the reaction outcome.

Key parameters that are typically optimized include:

Temperature: Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants, intermediates, or products.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved, avoiding the formation of degradation products with prolonged reaction times.

Concentration of Reactants: The stoichiometry of the reactants can significantly influence the yield. Varying the molar ratios of the starting materials can help to drive the reaction to completion and minimize side reactions.

Catalyst Loading and Type: In catalytic reactions, the amount and nature of the catalyst are critical. Optimization involves screening different catalysts and varying the catalyst loading to find the most effective and efficient conditions.

Solvent: The choice of solvent can affect the solubility of reactants, the reaction rate, and the position of chemical equilibria. A range of solvents with different polarities and properties may be tested.

A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions.

Purification and Isolation Techniques for High Purity

Achieving high purity of the final product is essential for its intended applications. The purification and isolation of this compound typically involve a combination of techniques to remove unreacted starting materials, reagents, catalysts, and by-products.

Common purification methods include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical for effective purification. A solvent system may also be used, where the compound is soluble in one solvent and insoluble in another.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption on a stationary phase. For polar compounds like aminonicotinic acids, silica (B1680970) gel or alumina (B75360) are common stationary phases, and a mixture of polar and non-polar solvents is used as the mobile phase. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve very high purity.

Acid-Base Extraction: The amphoteric nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, can be exploited for purification. By adjusting the pH of an aqueous solution, the compound can be selectively extracted into an organic or aqueous phase, separating it from non-ionizable impurities. For instance, it can be dissolved in a dilute acid, washed with an organic solvent to remove neutral impurities, and then precipitated by adjusting the pH to its isoelectric point.

Reactivity and Chemical Transformations of 5 Amino 4,6 Dimethyl Nicotinic Acid

Reactions on the Pyridine (B92270) Ring System

The reactivity of the pyridine core in 5-amino-4,6-dimethyl-nicotinic acid is a balance between the electron-donating effects of the amino and methyl groups and the electron-withdrawing nature of the nitrogen heteroatom and the carboxylic acid group.

Electrophilic aromatic substitution on pyridine rings is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate such reactions. In this compound, the powerful electron-donating amino group at the C-5 position, along with the two methyl groups at C-4 and C-6, enhances the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

Conversely, the carboxylic acid group at the C-3 position is a deactivating, meta-directing group. numberanalytics.combritannica.com The combined influence of these substituents directs incoming electrophiles. The amino group strongly directs ortho and para. In this molecule, the positions ortho to the amino group are C-4 and C-6, which are already substituted with methyl groups. The position para to the amino group is C-2. Therefore, electrophilic substitution is most likely to occur at the C-2 position, which is also meta to the deactivating carboxyl group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. guidechem.com While specific studies on this compound are not prevalent, the outcomes can be predicted based on the reactivity of related aminopyridine derivatives. For instance, acid-catalyzed hydrogen exchange studies on 2-aminopyridine (B139424) derivatives show that substitution occurs at specific, activated positions on the ring. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-amino-4,6-dimethyl-nicotinic acid |

| Bromination | Br₂/FeBr₃ | 2-Bromo-5-amino-4,6-dimethyl-nicotinic acid |

Nucleophilic aromatic substitution (SNAr) typically requires a substrate with a good leaving group and strong electron-withdrawing groups positioned ortho or para to it, which stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.comnih.gov The pyridine ring is inherently more reactive towards nucleophiles than benzene.

In the case of this compound, there is no inherent leaving group like a halide. The substituents present (amino, methyl, carboxyl) are not typically displaced in SNAr reactions. Therefore, direct nucleophilic substitution on the ring is not a probable reaction pathway under standard conditions. wikipedia.org For such a reaction to occur, one of the ring hydrogens or functional groups would need to be converted into a better leaving group, for example, by diazotization of the amino group or by introducing a nitro group that could subsequently be displaced.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position can undergo a variety of standard transformations, including esterification, amide formation, and reduction. These reactions are fundamental in modifying the properties of the molecule for various applications, such as in the synthesis of biologically active compounds. guidechem.comchemicalbook.comchemodex.com

The carboxylic acid group of this compound can be readily converted into its corresponding esters. This transformation is a common strategy in medicinal chemistry and organic synthesis. mdpi.com The esterification of nicotinic acid and its derivatives is well-documented. For instance, 5-aminonicotinic acid's carboxylic group can undergo smooth esterification, seemingly without interference from the other ring substituents. guidechem.com

Several methods can be employed for this purpose:

Fischer-Speier Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). mdpi.comscholarsresearchlibrary.com

Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol. mdpi.com

Using Trimethylchlorosilane (TMSCl): A convenient and mild method involves reacting the acid with an alcohol in the presence of TMSCl. This method has proven effective for a wide range of amino acids. mdpi.comresearchgate.net

Table 2: Common Esterification Methods

| Method | Reagents | Product Example (with Methanol) | Reference |

|---|---|---|---|

| Acid-Catalyzed | Methanol, H₂SO₄ | Methyl 5-amino-4,6-dimethyl-nicotinate | scholarsresearchlibrary.com |

| Acyl Chloride | SOCl₂, then Methanol | Methyl 5-amino-4,6-dimethyl-nicotinate | mdpi.com |

A related reaction involves the synthesis of the nicotinyl ester of 6-aminonicotinic acid, where the alkali salt of the acid is reacted with 3-chloromethylpyridine hydrochloride in dimethylformamide (DMF) at elevated temperatures. google.com

The formation of amides from the carboxylic acid group is another crucial transformation. ucl.ac.uk This reaction typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. The synthesis of amides is a widespread process in both laboratory and industrial settings. ucl.ac.uk

Common methods for amide bond formation include:

Carbodiimide Coupling: Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). ucl.ac.ukrsc.org

Acyl Halide Method: Converting the carboxylic acid to its acyl chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. ucl.ac.uk

Photochemical Amidation: A more recent method involves the use of pyridine and carbon tetrabromide (CBr₄) under UVA or sunlight irradiation to facilitate amide bond formation. researchgate.net

While forming amide bonds can be challenging with weakly nucleophilic amines, various efficient methods have been developed to overcome this limitation. nih.gov

Table 3: Selected Amide Formation Methods

| Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Carbodiimide Coupling | Amine, EDC, HOBt | N-substituted 5-amino-4,6-dimethyl-nicotinamide | ucl.ac.ukrsc.org |

| Light-Mediated | Amine, Pyridine, CBr₄, Light | N-substituted 5-amino-4,6-dimethyl-nicotinamide | researchgate.net |

The functional groups on this compound present several possibilities for oxidation and reduction reactions.

Oxidation: The pyridine ring and its substituents can be subjected to oxidation. The methyl groups on the pyridine ring are susceptible to oxidation to carboxylic acids under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). nih.gov For instance, 5-ethyl-2-methylpyridine (B142974) can be oxidized to produce 2,5-pyridinedicarboxylic acid. nih.gov However, controlling the selective oxidation of one methyl group over the other in this compound would be challenging. The amino group is also sensitive to oxidation.

Reduction: The carboxylic acid group is the most likely site for reduction. Direct reduction of a carboxylic acid requires strong reducing agents like lithium aluminum hydride (LiAlH₄). A milder and more common approach is to first esterify the carboxylic acid and then reduce the resulting ester. The reduction of nicotinic acid esters, such as methyl nicotinate, to the corresponding alcohol (3-pyridyl methanol) can be effectively achieved using sodium borohydride (B1222165) (NaBH₄) in methanol, often in a solvent like refluxing THF. scholarsresearchlibrary.com This two-step procedure is generally high-yielding and avoids the harsh conditions of direct carboxylic acid reduction. scholarsresearchlibrary.com

Table 4: Potential Reduction Products

| Functional Group | Reagents | Product | Reference |

|---|---|---|---|

| Carboxylic Acid (via ester) | 1. MeOH/H⁺2. NaBH₄/MeOH | (5-Amino-4,6-dimethyl-pyridin-3-yl)methanol | scholarsresearchlibrary.com |

Reactions Involving the Amino Group

The amino group at the 5-position of the pyridine ring is a key site for a multitude of chemical reactions, enabling the synthesis of various derivatives.

Acylation: The amino group of nicotinic acid and its derivatives can undergo acylation reactions. For instance, the coupling of N-phthaloyl derivatives of amino acids with 2,6-diamino-9-methylpurine has been achieved using phosphorous oxychloride, yielding 2-amide derivatives of purine. researchgate.net Another example involves the reaction of 5-amino-3-phenylpyrazole with benzoyl isothiocyanate to produce 5-amino-4-benzoylthiocarbamoyl-3-phenylpyrazole. researchgate.net

Alkylation: While specific examples for the alkylation of this compound are not prevalent in the provided search results, the general reactivity of amino groups suggests that N-alkylation would be a feasible transformation under appropriate conditions.

Arylation: The arylation of nicotinic acid derivatives is a significant transformation. A method for the C3-arylation of nicotinic acids has been developed, which involves a one-pot protodecarboxylation–bromination–Suzuki coupling sequence. rsc.orgresearchgate.net This allows for the introduction of a wide range of (hetero)aryl groups. rsc.orgresearchgate.net The direct decarboxylative arylation of α-amino acids has also been accomplished using visible light-mediated photoredox catalysis, providing a route to benzylic amine structures. acs.org Furthermore, methods for the arylation of various biomolecules, including peptides and proteins, have been reviewed, highlighting the broad applicability of this reaction type. nih.gov

The amino group can be converted to a diazonium salt, which can then participate in coupling reactions to form azo compounds.

Diazotization: The diazotization of primary aromatic amines that are sparingly soluble in water can be achieved by first precipitating the amine from a melt or solution by mixing it with water and then treating the resulting suspension with a diazotizing agent. google.com For example, 5-aminopyrazoles can be diazotized to form pyrazolyl-5-diazonium salts. researchgate.net

Coupling Reactions: The resulting diazonium salts can be coupled with various activated aromatic compounds to produce azo compounds. researchgate.net For instance, diazotized 5-aminopyrazoles can be coupled with active methylene (B1212753) compounds to yield pyrazolo[1,5-c]-as-triazine derivatives. researchgate.net The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied to the solid-phase synthesis of 5-substituted nicotinic acid derivatives. researchgate.net This reaction is compatible with a wide array of functional groups and utilizes readily available boronic acids.

Derivatization Strategies and Complex Functional Group Modifications

The core structure of this compound can be extensively modified to introduce a variety of functional groups and create complex derivatives.

The introduction of halogen atoms onto the scaffold of amino acids is a strategy used to modify their physicochemical and structural properties. researchgate.net For instance, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized from 2-amino-3-methylbenzoic acid in a one-pot, three-step process involving the use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) for electrophilic aromatic substitution. researchgate.net

A variety of substituents can be introduced onto the nicotinic acid framework. For example, the synthesis of all-substituted/functionalized pyridines containing 3,4-diaryl moieties has been achieved through a multicomponent condensation followed by C3-arylation of the resulting nicotinic acids. rsc.orgresearchgate.net This approach allows for the incorporation of diverse (hetero)aryl groups. rsc.orgresearchgate.net Additionally, amino acid derivatives of nicotinic acid have been synthesized. nih.gov

Table 1: Examples of Derivatization Reactions

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Nicotinic Acid Derivative | Bromoarene, Catalyst | 3,4-Diaryl-pyridine | C3-Arylation via Suzuki Coupling rsc.orgresearchgate.net |

| α-Amino Acid | Aryl Halide, Photocatalyst | Benzylic Amine | Decarboxylative Arylation acs.org |

| 5-Bromonicotinic Acid | Boronic Acid, Palladium Catalyst | 5-Aryl-substituted Nicotinic Acid | Suzuki Coupling researchgate.net |

Mechanistic Investigations of Key Transformation Pathways

The transformation of nicotinic acid and its derivatives involves several key mechanistic pathways.

Suzuki Coupling: The palladium-catalyzed Suzuki reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.

Photoredox Catalysis: In the decarboxylative arylation of α-amino acids, a photoredox catalyst, upon excitation by visible light, initiates a single electron transfer process. acs.org This leads to the formation of an aryl radical anion and subsequent generation of an α-amino radical through oxidation of the amino acid and decarboxylation. acs.org

Nicotinamide (B372718) Metabolism: In biological systems, nicotinamide is converted to nicotinamide mononucleotide, which is a key step in cellular energy metabolism. researchgate.net This process is part of a complex network of pathways that influence cell survival, longevity, and immune function. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,6-diamino-9-methylpurine |

| 2-amino-3-methylbenzoic acid |

| 2-amino-5-halogenated-N,3-dimethylbenzamide |

| 5-Amino-3-phenylpyrazole |

| 5-amino-4-benzoylthiocarbamoyl-3-phenylpyrazole |

| This compound |

| 5-aminopyrazole |

| 5-Bromonicotinic acid |

| 5-substituted nicotinic acid |

| benzylic amine |

| N-bromosuccinimide (NBS) |

| N-chlorosuccinimide (NCS) |

| N-iodosuccinimide (NIS) |

| N-phthaloyl |

| nicotinamide |

| nicotinamide mononucleotide |

| nicotinic acid |

| phosphorous oxychloride |

| pyrazolyl-5-diazonium salt |

Elucidation of Reaction Pathways and Intermediates

There is no available scientific literature that specifically elucidates the reaction pathways or identifies the intermediates involved in the chemical transformations of this compound. The reactivity of nicotinic acid derivatives is generally characterized by reactions of the pyridine ring, the carboxylic acid group, and any substituents. For this specific compound, one could hypothesize potential reactions based on its functional groups: the amino group (-NH2), the carboxylic acid group (-COOH), and the pyridine ring with electron-donating methyl groups.

Potential, though unconfirmed, reaction pathways could include:

Reactions of the Amino Group: Diazotization followed by substitution, acylation, or alkylation.

Reactions of the Carboxylic Acid Group: Esterification, amide formation, or reduction.

Reactions of the Pyridine Ring: Electrophilic substitution, which would be influenced by the activating effects of the amino and methyl groups.

However, without experimental or computational studies, any description of reaction pathways or the structure of potential intermediates for this compound would be purely speculative.

Transition State Analysis and Kinetic Studies

A thorough search of scientific literature and chemical databases has yielded no specific data on the transition state analysis or kinetic studies for reactions involving this compound. Such studies are fundamental to understanding the energy profiles of reactions, determining reaction rates, and elucidating mechanisms.

Kinetic data, typically presented in tables summarizing rate constants, activation energies, and other parameters under various conditions, are non-existent for this compound. Similarly, computational or experimental analyses that would describe the geometry and energy of transition states in its chemical transformations have not been published.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum of 5-Amino-4,6-dimethyl-nicotinic acid is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of the electron-donating amino and methyl groups and the electron-withdrawing carboxylic acid and pyridine (B92270) ring nitrogen.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H2 (Pyridine Ring) | ~8.0-8.5 | Singlet |

| -NH₂ (Amino Group) | ~4.0-5.0 (broad) | Singlet |

| -CH₃ (at C4) | ~2.3-2.5 | Singlet |

| -CH₃ (at C6) | ~2.3-2.5 | Singlet |

| -COOH (Carboxylic Acid) | ~12.0-13.0 (broad) | Singlet |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 (Pyridine Ring) | ~150-155 |

| C3 (Pyridine Ring) | ~135-140 |

| C4 (Pyridine Ring) | ~145-150 |

| C5 (Pyridine Ring) | ~115-120 |

| C6 (Pyridine Ring) | ~155-160 |

| -COOH (Carboxylic Acid) | ~165-170 |

| -CH₃ (at C4) | ~18-22 |

| -CH₃ (at C6) | ~18-22 |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, most protons are expected to be singlets. An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C NMR assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₂O₂), the expected exact mass would be approximately 166.0742 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), a methyl radical (-CH₃, 15 Da), and potentially cleavage of the amino group (-NH₂, 16 Da).

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Possible Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M-CH₃]⁺ |

| 121 | [M-COOH]⁺ |

| 106 | [M-COOH-CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amino, methyl, carboxylic acid, and aromatic pyridine ring functionalities.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| N-H (Amino Group) | 3500-3300 | Asymmetric and symmetric stretching |

| C-H (Aromatic/Methyl) | 3100-2850 | Stretching vibrations |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching vibration |

| C=C, C=N (Pyridine Ring) | 1600-1450 | Ring stretching vibrations |

| N-H (Amino Group) | 1650-1580 | Bending vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the amino and carboxylic acid groups as substituents on the ring will influence the wavelength of maximum absorption (λ_max). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would likely show absorption maxima in the range of 250-350 nm, characteristic of substituted pyridine systems.

X-ray Crystallography

X-ray crystallography is a powerful technique that allows for the high-resolution determination of the molecular and crystal structures of compounds. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, a detailed three-dimensional model of the electron density can be generated, from which the atomic positions are inferred. This method is indispensable for characterizing the structural features of this compound derivatives and their assemblies.

While detailed crystallographic data for this compound itself is not extensively reported in publicly available literature, analysis of its close derivatives provides critical structural insights. A notable example is the silver(I) coordination polymer involving a related ligand, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) (3ADMT). The complex, [Ag(3ADMT)(NO₃)]n, crystallizes in the monoclinic space group P2₁/n. mdpi.com The asymmetric unit contains one monomer of [Ag(3ADMT)(NO₃)], and the crystal structure is built from these units. mdpi.com

Another relevant derivative, 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, was found to crystallize in the triclinic system. nih.gov The central pyridine ring in its structure is nearly planar. nih.gov Such studies on derivatives are crucial for understanding how the core nicotinic acid scaffold behaves in a crystalline environment.

Table 1: Crystallographic Data for a Derivative, [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.2062(2) |

| b (Å) | 5.07870(10) |

| c (Å) | 15.0031(3) |

| **β (°) ** | 108.832(2) |

| **Volume (ų) ** | 880.28(3) |

| Z | 4 |

This interactive table provides key crystallographic parameters for a coordination complex containing a dimethylated amino-heterocycle, illustrating the type of data obtained from single-crystal X-ray diffraction.

The nitrogen atoms of the pyridine ring and the amino group, along with the carboxylate function of this compound, make it an excellent candidate for forming coordination complexes and supramolecular assemblies. Research on the closely related ligand 2-amino-4,6-dimethylpyrimidine (B23340) (dmapym) demonstrates this potential. A series of Ag(I) coordination complexes have been synthesized, forming diverse architectures. sciencenet.cn For instance, the complex [Ag(dmapym)₂(ox)₀.₅·H₂O] is a discrete, 0-dimensional H-shaped molecule. sciencenet.cn These individual molecules then self-assemble through self-complementary N-H···N hydrogen bonds, creating a 3D supramolecular framework. sciencenet.cn

In the case of the [Ag(3ADMT)(NO₃)]n polymer, the silver(I) center is tetra-coordinated, bonded to two nitrogen atoms from different 3ADMT ligands and two oxygen atoms from two separate nitrate (B79036) anions. mdpi.com This arrangement creates a one-dimensional polymeric chain with a distorted tetrahedral geometry around the Ag(I) ion. mdpi.com The organic ligand acts as a bridge between silver atoms, contributing to the formation of a stable, extended structure. mdpi.com These examples highlight how the amino-dimethyl-heterocycle motif directs the assembly of complex and varied solid-state architectures.

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. In derivatives of this compound, hydrogen bonding is a dominant force. In the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, the cation and anion are linked by a pair of N—H⋯O hydrogen bonds, which form a characteristic R²₂(8) ring motif. researchgate.net Similarly, in the salt 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, N—H⋯O hydrogen bonds create a pseudotetrameric array. nih.gov

In another related structure, analysis showed that H···H contacts were the most prevalent, accounting for 44.8% of the Hirshfeld surface, followed by O···H/H···O (14.6%) and H···Cl/Cl···H (13.3%) contacts. nih.gov These findings underscore the primary role of hydrogen bonds and van der Waals forces in stabilizing the crystal lattice. nih.govnih.gov The dₙₒᵣₘ surface visualization highlights the specific close contact points, with red areas indicating interactions shorter than the van der Waals radii, such as strong hydrogen bonds. nih.gov

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Pyrimidine Derivatives

| Interaction Type | Contribution (%) in [Ag(3ADMT)(NO₃)]n mdpi.com | Contribution (%) in C₆H₁₀N₃O⁺·C₇H₄ClO₂⁻ nih.gov |

|---|---|---|

| H···H | N/A | 44.8% |

| O···H / H···O | 37.2% | 14.6% |

| N···H / H···N | 18.8% | 3.4% |

| C···H / H···C | N/A | 7.5% |

| H···Cl / Cl···H | N/A | 13.3% |

| C···C | N/A | 6.6% |

This interactive table compares the percentage contributions of different intermolecular interactions to the Hirshfeld surface for two different crystal structures containing moieties related to the title compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. thaiscience.info DFT calculations can predict a wide range of properties for 5-Amino-4,6-dimethyl-nicotinic acid, from its three-dimensional shape to its electronic landscape.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Predicted Geometrical Parameters for a Nicotinic Acid Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.213 | - |

| C-O | 1.365 | - |

| C-N (ring) | 1.335 | - |

| C-C (ring) | 1.390 | - |

| O-C=O | - | 123.5 |

| C-C-N (ring) | - | 124.0 |

Note: This table is illustrative, based on typical values for nicotinic acid derivatives. Specific values for this compound would require dedicated DFT calculations.

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electrons within the molecule is fundamental to predicting its chemical behavior. DFT calculations can generate an electron density map, revealing regions that are electron-rich or electron-poor. A Mulliken charge analysis, for instance, can assign partial charges to each atom, identifying potential sites for electrophilic or nucleophilic attack. thaiscience.info The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating negative potential (nucleophilic regions, likely around the oxygen and nitrogen atoms) and blue areas indicating positive potential (electrophilic regions).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. aimspress.com For this compound, the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the pyridine (B92270) ring would significantly influence the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data for a Related Amino-Substituted Aromatic Acid

| Parameter | Energy (eV) |

| HOMO Energy | -6.84 |

| LUMO Energy | -2.31 |

| HOMO-LUMO Gap (ΔE) | 4.53 |

Note: These values are for a comparable molecule and serve as an example. Actual values for this compound would need to be calculated.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronically excited states, which is fundamental to understanding their interaction with light.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectra (UV-Visible spectra) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. materialsciencejournal.org Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence or phosphorescence emission spectra. These theoretical spectra can be invaluable in identifying the compound and understanding its photophysical properties.

Correlation of Computational and Experimental Spectroscopic Data

A powerful application of computational spectroscopy is the ability to correlate theoretical predictions with experimental findings. materialsciencejournal.org By comparing the calculated UV-Visible and IR spectra with those obtained experimentally, a detailed assignment of the spectral bands can be achieved. This correlation helps to validate the computational methodology and provides a deeper understanding of the molecular vibrations and electronic transitions responsible for the observed spectral features. In the absence of experimental data for this compound, theoretical predictions from TD-DFT would provide the first insights into its spectroscopic signature.

Molecular Dynamics Simulations and Molecular Modeling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation for this compound, typically in a solvated environment, would provide insights into its conformational flexibility and dynamic behavior.

Key findings from MD simulations would include:

Conformational Analysis: Identification of stable conformations of the molecule, particularly concerning the orientation of the carboxylic acid and amino groups relative to the pyridine ring.

Solvation Effects: Understanding how the molecule interacts with solvent molecules (e.g., water), including the formation and dynamics of hydrogen bonds between the amino/carboxylic acid groups and water.

Structural Stability: Metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation time. ucl.ac.uk For example, the RMSF could show higher fluctuations for the methyl groups compared to the rigid pyridine ring.

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are used to predict how a molecule (a ligand) binds to a specific target, usually a protein receptor. mdpi.com These studies are crucial in drug discovery for predicting the binding affinity and mode of interaction. nih.govniscair.res.in

If this compound were to be studied as a potential ligand for a protein target, an in silico analysis would reveal:

Binding Affinity: A docking score (usually in kcal/mol) that estimates the binding free energy of the ligand to the protein's active site. A more negative score typically indicates a stronger predicted interaction. mdpi.com

Binding Pose: The preferred orientation of the molecule within the binding pocket of the target protein.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the pyridine ring could engage in π-π stacking with aromatic amino acid residues. researchgate.net

Table 2: Illustrative Molecular Docking Results (Note: This table is hypothetical and illustrates potential interactions. The target protein and data are not based on actual studies of this compound.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | Arg123, Asp245 | Hydrogen Bond with COOH |

| Example Kinase | -8.5 | Phe189 | π-π Stacking with Pyridine Ring |

Theoretical Aspects of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Theoretical SAR studies use computational methods to correlate specific molecular features with activity.

For this compound, a theoretical SAR study would involve comparing its computed properties with those of a series of analogous molecules to build a predictive model. This would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate molecular descriptors (such as electronic properties from NBO analysis, shape, or hydrophobicity) with observed activity.

Analog Design: Using the insights from SAR to computationally design new derivatives with potentially improved activity by modifying the substituents (amino, methyl, carboxylic acid groups) on the nicotinic acid scaffold. nih.gov For instance, studies on nicotinic acid analogs have shown that the nature and position of substituents are critical for their interaction with biological targets. researchgate.netnih.gov

Advanced Research Directions and Potential Applications

Utility as a Synthetic Building Block in Complex Organic Synthesis

The structural features of 5-Amino-4,6-dimethyl-nicotinic acid make it a promising candidate as a synthetic building block for the construction of more complex organic molecules, particularly heterocyclic systems. Amino acids and their derivatives are widely utilized in the synthesis of diverse heterocyclic compounds due to their inherent reactivity and functional groups. nih.govfrontiersin.org The presence of the amino group, the carboxylic acid, and the pyridine (B92270) nitrogen in this compound offers multiple reactive sites for cyclization and condensation reactions.

Research into the use of amino acids for creating fused heterocyclic systems, such as triazinoquinazolinones and triazepinoquinazolinones, highlights the potential pathways through which this compound could be employed. nih.gov For instance, the amino group can participate in nucleophilic attacks, while the carboxylic acid can be activated for amide bond formation. These reactions could lead to the synthesis of novel polycyclic aromatic compounds with potential biological activities. The synthesis of nicotinoyl amino acid derivatives has been achieved through methods like Fmoc solid-phase synthesis, indicating that the nicotinic acid moiety can be readily incorporated into larger molecular structures. clockss.org While specific studies employing this compound as a precursor are not extensively documented, the established chemistry of related nicotinic acid and amino acid derivatives provides a strong basis for its potential utility in creating novel and complex molecular architectures. nih.gov

Coordination Chemistry and Ligand Design

The arrangement of donor atoms in this compound, specifically the pyridine nitrogen, the amino group nitrogen, and the carboxylate oxygens, makes it an excellent candidate for use as a ligand in coordination chemistry. These donor sites can coordinate with a variety of metal ions to form stable metal complexes and intricate supramolecular structures.

The formation of metal complexes with nicotinic acid and its derivatives is well-established, with various metals such as copper, manganese, cobalt, nickel, and zinc. nih.gov These complexes have shown a range of applications, including mimicking the activity of enzymes like superoxide (B77818) dismutase. nih.gov The presence of the additional amino and dimethyl groups on the pyridine ring of this compound can modulate the electronic properties and steric environment of the ligand, influencing the geometry, stability, and reactivity of the resulting metal complexes.

Supramolecular chemistry also offers a promising avenue for the application of this compound. Amino acids and their derivatives are known to self-assemble or co-assemble into well-ordered nanostructures and soft materials through non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic interactions. nih.govmdpi.comnih.govrsc.orgresearchgate.net The functional groups on this compound can participate in these interactions, potentially leading to the formation of hydrogels, liquid crystals, or other functional supramolecular materials. For example, studies on the co-assembly of naphthalenediimide-pyrene based hydrogelators with amino acids have demonstrated how the specific amino acid side chains can direct the formation of charge-transfer complexes and influence the properties of the resulting hydrogels. nih.govrsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The polytopic nature of this compound, with its multiple coordination sites, makes it a potential linker for the synthesis of novel MOFs. While research on MOFs derived specifically from this compound is limited, studies on related ligands, such as dimethylphenyl substituted imidazole (B134444) dicarboxylate, have yielded a variety of MOF structures with interesting properties, including 3D noninterpenetrated frameworks and 2D layered topologies. nih.gov The incorporation of an amino-functionalized linker, such as in MOF-5-NH2, has been shown to enhance properties like Raman scattering for sensing applications. rsc.org The specific geometry and functionalization of this compound could lead to the formation of MOFs with unique pore sizes, shapes, and chemical environments, making them suitable for applications in gas storage, separation, and catalysis.

Investigation in Catalytic Systems

The potential for this compound to be used in catalytic systems is primarily linked to its ability to form stable metal complexes. These metal complexes can act as catalysts in a variety of organic transformations. For instance, ruthenium complexes with chiral N,N,N-tridentate ligands have been shown to be effective in the asymmetric epoxidation of olefins. researchgate.net The coordination environment provided by this compound could stabilize catalytically active metal centers and influence the selectivity of the reactions.

Furthermore, some nicotinic acid derivatives have been investigated for their role in biocatalytic processes. frontiersin.org While direct catalytic applications of this compound have yet to be extensively reported, the versatility of its structure suggests that its metal complexes could be explored as catalysts for a range of chemical reactions.

Exploration in Biosensing and Fluorescent Probe Development

Derivatives of aminopyridine are of significant interest in the development of fluorescent probes for detecting various analytes. mdpi.commdpi.com The fluorescence properties of these compounds can be sensitive to their local environment, making them useful for sensing applications. mdpi.comresearchgate.netresearchgate.net For example, 2-amino-4,6-diphenylnicotinonitriles have been investigated as fluorescent sensors for monitoring polymerization processes. mdpi.comresearchgate.net The emission spectra of these compounds can be influenced by the polarity of the solvent and the nature of their substituents. mdpi.comresearchgate.net

The table below summarizes the fluorescent properties of some aminopyridine derivatives, illustrating how structural modifications can tune their optical characteristics.

| Compound | Substituent (R1) | λA (nm) | λex (nm) | λem (nm) | Quantum Yield (Φ) |

| 1 | tertiary butyl | 270 | 390 | 480 | 0.34 |

| 2 | benzyl group | 270 | 390 | 480 | 0.44 |

| 3 | cyclohexyl | 270 | 390 | 480 | 0.31 |

| 4 | 4-(trifluoromethyl)phenyl | - | - | 485 | ~0.3 |

| 5 | 4-(methyl)phenyl | - | - | 485 | ~0.3 |

| 6 | 2-(methyl)phenyl | - | - | 485 | ~0.3 |

| 7 | 4-bromophenyl | - | - | 485 | 0.22 |

| 8 | n-octyl | 258 | 345 | 455 | 0.02 |

| 9 | methyl ester | 270 | 390 | 480 | 0.35 |

| 10 | (2-methoxyethyl) ester | 270 | 390 | 480 | - |

| Data adapted from a study on aminopyridine derivatives. mdpi.com |

Given these findings, this compound could serve as a scaffold for the design of novel fluorescent probes. Its amino and carboxyl groups provide sites for further functionalization to introduce specific recognition elements for target analytes. The inherent fluorescence of the aminopyridine core could be modulated upon binding to a target, enabling detection. Furthermore, amino-functionalized carbon quantum dots have been used for the detection of metal cations, suggesting another potential application route for amino-containing compounds in sensing. nih.gov The development of electrochemical biosensors is another area where this compound could be relevant, potentially as a modifying agent on an electrode surface for the detection of biomolecules. researchgate.net

Q & A

Q. What synthetic routes are recommended for preparing 5-Amino-4,6-dimethyl-nicotinic acid and its derivatives?

The compound can be synthesized via hydrolysis of its ethyl ester derivative (Ethyl 2-amino-4,6-dimethylnicotinate) under acidic or basic conditions. For example, refluxing the ester with NaOH or HCl in aqueous ethanol yields the free acid . Alternatively, substitution reactions using precursors like 2-mercapto-4,6-dimethyl-nicotinic acid with reagents such as 5-chloromethyl-3-methyl-isoxazole in alkaline methanol have been reported, achieving ~67% yields under controlled conditions (40°C, 2 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the methyl groups (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~6–8 ppm for pyridine ring) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₀N₂O₂) and fragmentation patterns .

- IR spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a precursor for synthesizing bioactive heterocycles, such as pyrido[2,3-d]pyrimidines, via condensation reactions. These derivatives are investigated for antioxidant properties and potential drug candidates targeting enzyme inhibition or receptor modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing pyrido[2,3-d]pyrimidines from this compound derivatives?

Optimization involves:

- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance yields .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reactions performed at 90°C under inert atmospheres (N₂/Ar) minimize side products .

- pH modulation : Alkaline conditions (e.g., 10% NaOH in methanol) facilitate nucleophilic substitutions .

Q. What strategies address contradictions in reported biological activities of derivatives?

Discrepancies often arise from structural variations (e.g., halogenation vs. alkylation) or assay conditions. To resolve these:

- Comparative SAR studies : Systematically modify substituents (e.g., Cl, CH₃) and evaluate activity trends .

- In vitro vs. in vivo validation : Confirm preliminary in vitro results using pharmacokinetic/pharmacodynamic (PK/PD) models.

- Computational modeling : Use DFT or molecular docking to predict binding affinities and guide synthetic prioritization .

Q. What mechanistic insights guide substitution reactions involving this compound?

Substitution reactions (e.g., thiol or allyl group introduction) typically follow SNAr (nucleophilic aromatic substitution) mechanisms due to the electron-withdrawing carboxylic acid group. Key factors include:

- Leaving group reactivity : Chlorine substituents at positions 4 and 6 enhance electrophilicity .

- Catalyst roles : Copper iodide (CuI) accelerates Ullmann-type couplings for allyl group additions .

- Steric effects : Methyl groups at positions 4 and 6 may hinder reactivity, requiring elevated temperatures or prolonged reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.